molecular formula C12H21N3O3 B12328041 Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate

Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate

Cat. No.: B12328041
M. Wt: 255.31 g/mol
InChI Key: XDNFWMAVTXCOPN-UHFFFAOYSA-N
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Description

Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-piperidinecarboxylate with a suitable oxodiazinane derivative. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate is unique due to the presence of the oxodiazinane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 1-(6-oxodiazinan-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-2-18-12(17)9-3-5-15(6-4-9)10-7-11(16)14-13-8-10/h9-10,13H,2-8H2,1H3,(H,14,16)

InChI Key

XDNFWMAVTXCOPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)NNC2

Origin of Product

United States

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